TRIS-glycine-native running buffer (10X), pH 8.5

Übersicht

Beschreibung

TRIS-glycine-native running buffer (10X), pH 8.5 is a product used in life science research, particularly in protein electrophoresis . It’s a space-saving stock solution that is ideal for quickly preparing standard Tris-glycine (pH 8.5) transfer buffer used for Western blotting .

Chemical Reactions Analysis

In the context of its use in electrophoresis, the TRIS-glycine buffer system doesn’t undergo significant chemical reactions. It primarily functions to maintain a stable pH environment during the electrophoresis process .Physical and Chemical Properties Analysis

The buffer is a liquid solution with a pH of 8.5 when diluted to 1X with water . The concentration of the 10X buffer solution typically yields 0.025M Tris, 0.192M glycine, pH 8.5 when diluted 10-fold in water .Wirkmechanismus

Target of Action

The primary targets of the TRIS-glycine native sample buffer and the TRIS-glycine-native running buffer are proteins . These buffers are used in the preparation of protein samples for native gel electrophoresis .

Mode of Action

The buffers interact with proteins to maintain their native conformation during electrophoresis. The TRIS (tris(hydroxymethyl)aminomethane) in the buffer acts as the primary buffering agent, maintaining a consistent pH during electrophoresis. This allows proteins to be separated based on their size and charge without being denatured.

Biochemical Pathways

The buffers are involved in the process of protein gel electrophoresis , a method used to separate proteins based on their size and charge. The buffers provide ions that transfer the applied current, facilitating different molecular sizes to travel at various rates for analyses .

Result of Action

The result of the action of these buffers is the successful separation of proteins in their native state during gel electrophoresis. This allows for the analysis of protein size and charge, which can be crucial in many research and diagnostic applications .

Action Environment

The action of these buffers can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the pH of the buffer can affect the charge of the proteins and thus their migration during electrophoresis. Additionally, the concentration of the buffer (4X for the sample buffer and 10X for the running buffer) can also impact the resolution of the proteins on the gel .

Biochemische Analyse

Biochemical Properties

The primary role of TRIS-glycine native sample buffer in biochemical reactions is to provide an optimal environment for protein gel electrophoresis . It helps maintain the pH and ionic strength necessary for proteins to maintain their native conformation during electrophoresis . The buffer interacts with proteins, but not in a specific manner like enzymes or other biomolecules. Instead, it provides a consistent environment that allows proteins to be separated based on their size and charge .

Cellular Effects

TRIS-glycine native sample buffer does not directly influence cell function, cell signaling pathways, gene expression, or cellular metabolism. Its primary role is in the analysis of these processes. By allowing for the separation of proteins, it enables researchers to study the effects of various cellular processes on protein expression and modification .

Molecular Mechanism

The mechanism of action of TRIS-glycine native sample buffer is physical rather than biochemical. It does not bind to biomolecules or alter gene expression. Instead, it creates an environment that allows proteins to migrate through a gel at rates dependent on their size and charge .

Temporal Effects in Laboratory Settings

The effects of TRIS-glycine native sample buffer do not change over time. It is a stable solution that does not degrade under normal storage conditions . It does not have any long-term effects on cellular function as it is not typically used in in vitro or in vivo studies involving live cells .

Dosage Effects in Animal Models

As a laboratory reagent used for protein electrophoresis, TRIS-glycine native sample buffer is not typically administered to animal models, and therefore, information on dosage effects in such models is not applicable .

Metabolic Pathways

TRIS-glycine native sample buffer is not involved in any metabolic pathways. It does not interact with enzymes or cofactors, nor does it affect metabolic flux or metabolite levels .

Transport and Distribution

In a laboratory setting, TRIS-glycine native sample buffer is not transported or distributed within cells or tissues. It remains in the buffer solution where it continues to maintain the pH and ionic strength necessary for protein electrophoresis .

Subcellular Localization

TRIS-glycine native sample buffer does not have a subcellular localization as it is not taken up by cells. It does not contain any targeting signals or undergo post-translational modifications that would direct it to specific compartments or organelles .

Eigenschaften

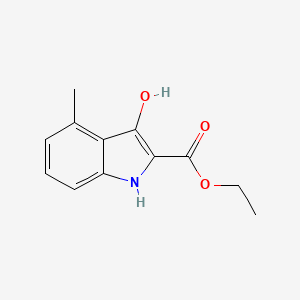

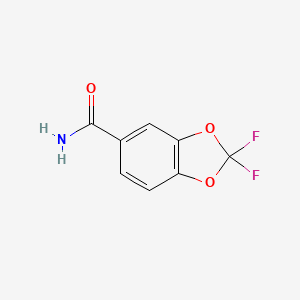

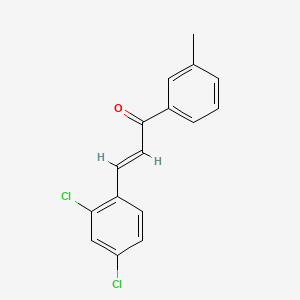

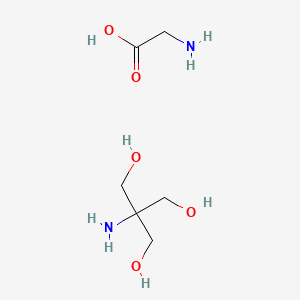

IUPAC Name |

2-aminoacetic acid;2-amino-2-(hydroxymethyl)propane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO3.C2H5NO2/c5-4(1-6,2-7)3-8;3-1-2(4)5/h6-8H,1-3,5H2;1,3H2,(H,4,5) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXAVXPMQTGXXJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N.C(C(CO)(CO)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

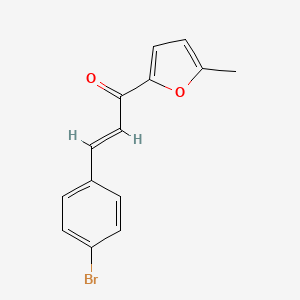

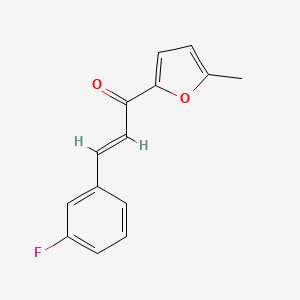

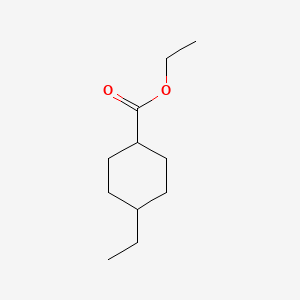

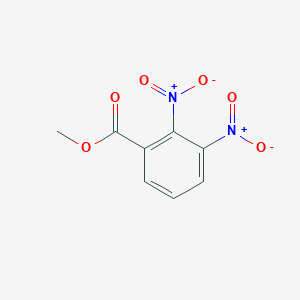

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(Benzyloxy)phenyl]piperazine](/img/structure/B6328486.png)

![4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B6328563.png)